molecular formula C18H12Br2 B1590712 1,2-Bis(4-bromophenyl)benzene CAS No. 24253-43-8

1,2-Bis(4-bromophenyl)benzene

Cat. No.: B1590712
CAS No.: 24253-43-8
M. Wt: 388.1 g/mol
InChI Key: CJNMHWJZCGSVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-bromophenyl)benzene is an organic compound with the molecular formula C18H12Br2 It consists of a benzene ring substituted with two 4-bromophenyl groups at the 1 and 2 positions

Mechanism of Action

Mode of Action

It’s known that brominated compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Pharmacokinetics

Once absorbed, these compounds can distribute throughout the body, often accumulating in fatty tissues due to their lipophilic nature . The metabolism of brominated compounds typically involves enzymatic reactions that convert them into more polar metabolites, which can then be excreted from the body.

Action Environment

The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)benzene can be influenced by various environmental factors For example, the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets Additionally, factors such as temperature, pH, and the presence of light can affect the stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-bromophenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with 1,2-dibromobenzene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-bromophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1,2-Dibromobenzene: Similar in structure but lacks the additional phenyl groups.

    4-Bromobiphenyl: Contains only one bromophenyl group attached to a benzene ring.

    1,2-Bis(4-chlorophenyl)benzene: Similar structure with chlorine atoms instead of bromine.

Uniqueness: 1,2-Bis(4-bromophenyl)benzene is unique due to the presence of two 4-bromophenyl groups, which enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1,2-bis(4-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNMHWJZCGSVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507785
Record name 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24253-43-8
Record name 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.